1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl 1-(2,2,2-trifluoroacetyl)-1,9-diazaspiro[5.5]undecane-9-carboxylate. This nomenclature reflects the compound's complex architecture, beginning with the tert-butyl ester protecting group and incorporating the trifluoroacetyl substituent at position 1 of the diazaspiro core. The spirocyclic designation [5.5] indicates the presence of two six-membered rings connected through a shared quaternary carbon center, creating the characteristic spiro junction that defines this class of compounds.
The molecular formula C16H25F3N2O3 corresponds to a molecular weight of 350.38 grams per mole, establishing the compound's substantial size and complexity. The Chemical Abstracts Service registry number 918896-27-2 provides unique identification for this specific structural isomer. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC2(CC1)CCCCN2C(=O)C(F)(F)F accurately captures the connectivity pattern and stereochemical relationships within the molecule.
Isomeric considerations for this compound primarily involve positional isomerism related to the placement of functional groups on the diazaspiro framework. The 1,9-diazaspiro[5.5]undecane core system can theoretically accommodate various substitution patterns, with the current compound specifically featuring carboxylate esterification at position 9 and trifluoroacetyl acylation at position 1. Alternative isomeric forms could include different positional arrangements of these substituents, though such variants would possess distinct chemical and biological properties compared to the described compound.
| Nomenclature Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | tert-butyl 1-(2,2,2-trifluoroacetyl)-1,9-diazaspiro[5.5]undecane-9-carboxylate |
| Chemical Abstracts Service Number | 918896-27-2 |
| Molecular Formula | C16H25F3N2O3 |
| Molecular Weight | 350.38 g/mol |
| Creation Date | March 7, 2014 |
Molecular Architecture: Spirocyclic Core and Functional Group Analysis
The molecular architecture of 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester exemplifies the sophisticated design principles underlying modern spirocyclic chemistry. The core diazaspiro[5.5]undecane framework consists of two six-membered piperidine rings fused through a shared quaternary carbon atom, creating a rigid three-dimensional scaffold that constrains molecular flexibility while maintaining sufficient conformational freedom for biological activity. This spirocyclic arrangement represents a departure from traditional linear or monocyclic drug scaffolds, offering enhanced metabolic stability and reduced conformational entropy.
The functional group analysis reveals three distinct chemical moieties attached to the spirocyclic core, each contributing unique properties to the overall molecular profile. The tert-butyl ester group at position 9 serves as a protecting group for the carboxylic acid functionality, enhancing lipophilicity and providing resistance to enzymatic hydrolysis. The calculated extended connectivity fingerprint-4 value of 2.9 reflects the compound's favorable lipophilic character, which facilitates membrane permeation and cellular uptake. The presence of six hydrogen bond acceptors, including the ester carbonyl, amide carbonyl, and fluorine atoms, creates multiple sites for intermolecular interactions with biological targets.
The trifluoroacetyl group attached to the nitrogen at position 1 represents a particularly important structural feature, as fluorinated substituents often enhance metabolic stability and modulate electronic properties of adjacent functional groups. The electron-withdrawing nature of the trifluoroacetyl moiety significantly influences the basicity of the diazaspiro nitrogen atoms, potentially affecting the compound's protonation state under physiological conditions. This electronic modulation can impact both pharmacokinetic properties and receptor binding affinity, making the trifluoroacetyl group a valuable design element in medicinal chemistry applications.
Research on related diazaspiro[5.5]undecane derivatives demonstrates that substitution patterns significantly influence biological activity, with compounds featuring substitutions at positions 1 and 9 showing enhanced pharmacological profiles compared to unsubstituted analogs. The strategic placement of the carboxylate ester and trifluoroacetyl groups in this compound reflects careful consideration of structure-activity relationships derived from extensive medicinal chemistry optimization efforts.
| Structural Component | Function | Electronic Effect |
|---|---|---|
| Diazaspiro[5.5]undecane core | Rigid scaffold | Conformational constraint |
| tert-Butyl ester | Protecting group | Lipophilicity enhancement |
| Trifluoroacetyl group | Electronic modulation | Electron-withdrawing |
| Quaternary spiro center | Structural rigidity | Steric hindrance |
Crystallographic Characterization and Conformational Dynamics
Crystallographic characterization of spirocyclic compounds like 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester requires sophisticated analytical techniques to elucidate three-dimensional molecular arrangements and intermolecular packing patterns. X-ray crystallography represents the gold standard for determining atomic positions within crystalline materials, providing definitive structural information about bond lengths, bond angles, and molecular conformations. The technique involves mounting high-quality crystals in intense X-ray beams, measuring diffraction patterns, and computationally reconstructing electron density maps to reveal atomic arrangements.
Conformational dynamics studies of related diazaspiro[5.5]undecane systems using nuclear magnetic resonance spectroscopy and computational modeling reveal complex equilibria between multiple conformational states. Research on analogous spirocyclic ethers demonstrates that these compounds can exist as rapidly interconverting conformers at room temperature, with distinct conformational preferences becoming observable only at reduced temperatures. Variable temperature nuclear magnetic resonance experiments on 1-oxaspiro[5.5]undecane derivatives showed clear evidence of conformational exchange, with coalescence temperatures and activation energies providing quantitative insights into conformational barriers.
The presence of the trifluoroacetyl and tert-butyl ester substituents in the target compound introduces additional conformational complexity compared to simpler diazaspiro systems. Molecular modeling studies suggest that the tert-butyl group adopts preferential orientations that minimize steric interactions with the spirocyclic framework, while the trifluoroacetyl moiety influences nitrogen pyramidalization and overall molecular geometry. The combination of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray diffraction provides comprehensive conformational characterization, revealing intramolecular hydrogen bonding patterns and conformational preferences.
Advanced computational approaches, including density functional theory calculations and molecular dynamics simulations, complement experimental crystallographic data by providing detailed insights into conformational energy landscapes and dynamic behavior in solution. These theoretical methods can predict preferred conformations, calculate activation barriers for conformational interconversion, and assess the influence of solvation on molecular geometry. The integration of experimental and computational approaches provides a complete picture of the compound's structural behavior under various conditions.
| Analytical Technique | Information Provided | Typical Resolution |
|---|---|---|
| X-ray crystallography | Atomic positions, crystal packing | 0.1-1.0 Å |
| Nuclear magnetic resonance | Conformational dynamics, exchange rates | Solution state |
| Infrared spectroscopy | Functional group identification | Vibrational frequencies |
| Computational modeling | Energy landscapes, transition states | Theoretical precision |
Properties
IUPAC Name |
tert-butyl 1-(2,2,2-trifluoroacetyl)-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25F3N2O3/c1-14(2,3)24-13(23)20-10-7-15(8-11-20)6-4-5-9-21(15)12(22)16(17,18)19/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBCZBMOQFZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2C(=O)C(F)(F)F)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F3N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The synthesis begins with readily available precursors such as piperidine derivatives. The formation of the spirocyclic structure can be achieved through cyclization reactions involving:
Reagents : Common reagents include ethyl cyanoacetate and N-benzyl piperidine derivatives.
Conditions : Typically conducted under anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Functional Group Modifications
After forming the spirocyclic core, functional groups are introduced:
Carboxylic Acid Formation : This can be accomplished through hydrolysis of an intermediate ester or via direct carboxylation reactions.
Esterification : The introduction of tert-butyl ester groups can enhance solubility and stability.
Acylation with Trifluoroacetyl Group
The acylation step is crucial for introducing the trifluoroacetyl moiety:
Reagents : Trifluoroacetic anhydride is commonly used for this purpose.
Conditions : The reaction typically requires a base such as triethylamine to neutralize the byproducts.
Table 1: Comparison of Reaction Conditions
While synthesizing 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid derivatives, several challenges may arise:
Selectivity : Achieving high selectivity during acylation can be difficult due to competing reactions.
Purity : The purification of intermediates often requires careful chromatographic techniques to ensure high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Research indicates that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold exhibit diverse biological activities. Notably, they have been studied for their potential therapeutic effects in treating various disorders:
Treatment of Obesity
- Mechanism of Action : These compounds may inhibit enzymes like acetyl-CoA carboxylase and antagonize neuropeptide Y pathways, which are crucial in fat metabolism and appetite regulation.
- Case Studies : A study demonstrated that certain derivatives exhibited IC50 values as low as 3.4 nM for acetyl-CoA carboxylase inhibition, indicating strong bioactivity against obesity-related pathways .
Pain Management
- Compounds derived from this scaffold have shown promise in pain modulation through their action on central nervous system pathways. For example, some derivatives have been evaluated for their analgesic properties in animal models.
Central Nervous System Disorders
- Various studies have explored the efficacy of these compounds in treating conditions such as anxiety and depression. Specific derivatives have demonstrated binding affinities to receptors involved in mood regulation.
Cardiovascular Disorders
- Research has indicated that these compounds can influence cardiovascular health by modulating pathways related to blood pressure and heart rate regulation.
Synthesis and Derivatives
The synthesis of 1,9-diazaspiro[5.5]undecane derivatives typically involves multi-step organic reactions that allow for the incorporation of various functional groups at specific positions on the spirocyclic structure. The presence of substituents at positions 1 and 9 is particularly important for enhancing biological activity.
Table: Summary of Biological Activities
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Obesity | Inhibition of acetyl-CoA carboxylase | IC50 values as low as 3.4 nM |
| Pain Management | Modulation of CNS pathways | Promising analgesic effects in animal models |
| Central Nervous System Disorders | Binding to mood-regulating receptors | Improved outcomes in anxiety/depression models |
| Cardiovascular Health | Modulation of blood pressure and heart rate | Potential benefits observed in preclinical studies |
Mechanism of Action
The mechanism of action of 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Substituent Modifications
9-Benzyl-1,9-diazaspiro[5.5]undecane (CAS 1100748-66-0)
- Substituents : Benzyl group at position 7.
- Key Differences : Lacks the trifluoroacetyl and tert-butyl ester groups. The benzyl group increases lipophilicity (XLogP3 ~2.2) but reduces metabolic stability compared to the fluorinated derivative .
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, tert-butyl ester (CAS 918653-13-1) Substituents: Methyl group at position 9 and tert-butyl ester at position 3. Key Differences: Positional isomerism alters electronic distribution.
Heteroatom Substitutions
Data Table: Key Properties of Comparable Compounds
*Estimated values based on structural analogs.
Research Findings and Implications
- Metabolic Stability : The trifluoroacetyl group in the target compound enhances resistance to enzymatic degradation compared to benzyl or methyl analogs .
- Solubility : Compounds with higher TPSA (e.g., 54.6 Ų for the target) exhibit better aqueous solubility, critical for oral bioavailability .
- Synthetic Complexity : Diazaspiro compounds often require multi-step syntheses; the tert-butyl ester simplifies purification but introduces steric challenges .
Biological Activity
1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- IUPAC Name : tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate
- CAS Number : 1023595-19-8
Research indicates that compounds within the diazaspiro family exhibit diverse biological activities, primarily through their interactions with various neurotransmitter receptors and their modulatory effects on cellular signaling pathways. Specifically, studies have highlighted the potential of these compounds as antagonists to the gamma-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS) .
Biological Activities
-
Neuropharmacological Effects :
- The compound has shown promise in modulating GABAAR activity. GABAAR antagonists can influence immune responses and have been studied for their role in conditions like asthma and inflammation .
- Research suggests that compounds similar to 1,9-diazaspiro[5.5]undecane derivatives may have applications in treating neuropsychiatric disorders due to their effects on neurotransmitter systems .
- Anti-inflammatory Properties :
- Potential for Pain Management :
- Obesity Treatment :
Table 1: Summary of Biological Activities
Case Study Analysis
A study published in Journal of Medicinal Chemistry explored various diazaspiro compounds' binding affinities to GABAARs. The findings indicated that modifications to the molecular structure could enhance binding affinity significantly, suggesting a pathway for developing more effective therapeutics .
Another research effort focused on the synthesis and biological evaluation of spiro dipiperidines related to this compound class demonstrated promising results in animal models for both pain relief and anti-inflammatory effects .
Q & A
Basic: What are the recommended synthetic pathways for preparing 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid derivatives?
The synthesis typically involves constructing the spirocyclic core via cyclization reactions, followed by selective functionalization. For example, tert-butyl ester protection (as seen in CAS 1888786-40-0, ) is a common strategy to stabilize carboxylic acid intermediates. Custom synthesis services often employ scalable process development, including orthogonal protection/deprotection steps and purification via column chromatography or recrystallization . Advanced route optimization may involve coupling with trifluoroacetyl groups under anhydrous conditions to avoid hydrolysis.
Advanced: How can computational methods improve the trifluoroacetylation reaction efficiency?
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach in ) can predict transition states and identify optimal catalysts or solvents. For instance, density functional theory (DFT) simulations may reveal steric hindrance in the spirocyclic core, guiding the use of bulky bases to mitigate side reactions. Machine learning models trained on analogous diazaspiro systems (e.g., 3,9-diazaspiro derivatives in ) can further narrow down experimental parameters like temperature and stoichiometry .
Data Contradiction: How to address conflicting NMR data for the tert-butyl ester group?
Discrepancies in tert-butyl proton signals (e.g., δ ~1.4 ppm splitting) may arise from residual solvents or diastereomeric impurities. Methodological steps include:
- Purification : Re-crystallization from hexane/ethyl acetate mixtures (as used for hydrochloride salts in ).
- Dynamic NMR : Variable-temperature experiments to detect conformational flexibility in the spirocyclic system.
- Cross-validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Advanced: What strategies ensure stereochemical fidelity during spirocyclic core formation?
Stereocontrol in diazaspiro systems often requires chiral auxiliaries or asymmetric catalysis. For example, highlights stereoisomer-specific SMILES notations, suggesting the use of enantiopure starting materials. Kinetic resolution via chiral HPLC (e.g., for 3,9-diazaspiro compounds in ) or circular dichroism (CD) spectroscopy can verify enantiomeric excess. Computational modeling of ring-closing transition states () may also guide solvent selection to favor desired conformers .
Basic: How does the tert-butyl ester group influence compound stability under varying pH conditions?
The tert-butyl ester acts as a protecting group, enhancing stability in acidic and neutral conditions but hydrolyzing under strong basic or prolonged aqueous exposure. Stability assays (e.g., HPLC monitoring at pH 2–12) are critical for storage and in vitro studies. Salt forms, such as hydrochloride derivatives ( ), may improve solubility without compromising ester integrity. Accelerated degradation studies at elevated temperatures can model long-term stability .
Advanced: What analytical techniques resolve impurities in trifluoroacetylated derivatives?
- LC-MS/MS : Detects trace hydrolyzed products (e.g., free carboxylic acid).
- 19F NMR : Monitors trifluoroacetyl group integrity, with shifts sensitive to electronic environments.
- X-ray crystallography : Confirms spirocyclic geometry and rules out regioisomeric byproducts (e.g., as seen in spiro dioxetane systems, ).
Method optimization should align with ICH guidelines for impurity profiling .
Data Contradiction: How to reconcile conflicting reactivity in spirocyclic amine acylation?
Divergent reactivity may stem from steric effects or competing nucleophilic sites. For example, ’s 9-benzyl-2,9-diazaspiro compound shows preferential acylation at the less hindered nitrogen. Experimental troubleshooting includes:
- Competitive kinetics : Varying acylating agent concentrations to map selectivity.
- In situ IR spectroscopy : Monitoring reaction progress in real time to identify intermediates .
Advanced: What role do diazaspiro scaffolds play in drug discovery?
These scaffolds are prized for their conformational rigidity and bioavailability. Structure-activity relationship (SAR) studies on analogs (e.g., 3,9-diazaspiro in ) highlight enhanced binding to protease targets. Computational docking () and pharmacokinetic modeling (e.g., logP predictions via ACD/Labs in ) further guide lead optimization .
Basic: What safety protocols are essential when handling trifluoroacetylating agents?
- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoroacetic anhydride.
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.
- Waste disposal : Neutralization with sodium bicarbonate before disposal (per ’s safety regulations) .
Advanced: How to scale up diazaspiro synthesis while maintaining yield and purity?
Process intensification strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
